3-hexyl-7-methoxy-4-methyl-2H-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-hexyl-7-methoxy-4-methyl-2H-chromen-2-one is through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. For instance, the reaction of 7-methoxy-4-methylcoumarin with hexyl bromide under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Pechmann condensation reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-hexyl-7-methoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the chromen-2-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-hexyl-7-methoxy-4-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of dyes, fragrances, and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 3-hexyl-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one
- 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one
Uniqueness
3-hexyl-7-methoxy-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22O3 |
---|---|
Molecular Weight |
274.35 g/mol |
IUPAC Name |
3-hexyl-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C17H22O3/c1-4-5-6-7-8-15-12(2)14-10-9-13(19-3)11-16(14)20-17(15)18/h9-11H,4-8H2,1-3H3 |
InChI Key |
NERJNXMBWHFKRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OC)OC1=O)C |
Origin of Product |
United States |
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